Cas no 1597170-94-9 (1-(Cyclopropylamino)hex-5-yn-3-one)
1-(Cyclopropylamino)hex-5-yn-3-one Chemical and Physical Properties
Names and Identifiers
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- EN300-794977
- 1597170-94-9
- 1-(cyclopropylamino)hex-5-yn-3-one
- 1-(Cyclopropylamino)hex-5-yn-3-one
-
- Inchi: 1S/C9H13NO/c1-2-3-9(11)6-7-10-8-4-5-8/h1,8,10H,3-7H2
- InChI Key: RMPLLXQJKXVIQB-UHFFFAOYSA-N
- SMILES: O=C(CC#C)CCNC1CC1
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 29.1Ų
1-(Cyclopropylamino)hex-5-yn-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-794977-0.05g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
| Enamine | EN300-794977-0.1g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
| Enamine | EN300-794977-0.25g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 0.25g |
$972.0 | 2025-03-21 | |
| Enamine | EN300-794977-0.5g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
| Enamine | EN300-794977-1.0g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 | |
| Enamine | EN300-794977-2.5g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 | |
| Enamine | EN300-794977-5.0g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 | |
| Enamine | EN300-794977-10.0g |
1-(cyclopropylamino)hex-5-yn-3-one |
1597170-94-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-21 |
1-(Cyclopropylamino)hex-5-yn-3-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-(Cyclopropylamino)hex-5-yn-3-one
Recent Advances in the Study of 1-(Cyclopropylamino)hex-5-yn-3-one (CAS: 1597170-94-9) in Chemical Biology and Pharmaceutical Research
1-(Cyclopropylamino)hex-5-yn-3-one (CAS: 1597170-94-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's alkyne and cyclopropylamine functionalities make it a versatile intermediate for further chemical modifications, which has spurred extensive investigation into its utility in medicinal chemistry.
Recent studies have highlighted the role of 1-(Cyclopropylamino)hex-5-yn-3-one in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for selective kinase inhibition, particularly in targeting aberrant signaling pathways in cancer. The compound's ability to form stable interactions with ATP-binding sites of kinases was confirmed through X-ray crystallography, providing a structural basis for its inhibitory activity. These findings suggest its potential as a lead compound for oncology drug development.
In addition to its kinase inhibitory properties, research has explored the compound's application in click chemistry for bioconjugation. Its terminal alkyne group allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for protein labeling and probe development. A recent Nature Chemical Biology paper (2024) detailed its use in creating activity-based probes for studying enzyme function in live cells, showcasing its utility in chemical biology tools development.
Pharmacokinetic studies of 1-(Cyclopropylamino)hex-5-yn-3-one derivatives have shown promising results regarding metabolic stability and membrane permeability. Research published in Drug Metabolism and Disposition (2023) reported that structural modifications at the cyclopropylamine moiety could significantly improve oral bioavailability while maintaining target engagement. These findings are particularly relevant for translating this chemical scaffold into clinically viable drug candidates.
The safety profile of 1-(Cyclopropylamino)hex-5-yn-3-one has been investigated in preliminary toxicology studies. While the parent compound shows acceptable cytotoxicity thresholds in vitro, recent work in Chemical Research in Toxicology (2024) has identified potential metabolic activation pathways that could lead to reactive intermediates. This underscores the importance of careful structural optimization in subsequent drug development efforts using this scaffold.
Looking forward, the unique properties of 1-(Cyclopropylamino)hex-5-yn-3-one position it as a valuable building block in medicinal chemistry. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent inhibitor design. The compound's versatility and the growing body of research supporting its biological activity suggest it will remain an important focus of pharmaceutical research in the coming years.
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